2-Nitrophenyl EGTA

Vue d'ensemble

Description

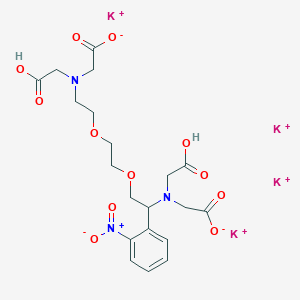

2-Nitrophenyl EGTA is a photolabile chelator that selectively binds calcium ions with high affinity and releases them rapidly upon photolysis. This compound is an ortho-nitrophenyl derivative of ethylene glycol tetraacetic acid (EGTA) and is widely used in scientific research due to its ability to control calcium ion concentrations with high spatial and temporal resolution .

Méthodes De Préparation

2-Nitrophenyl EGTA is synthesized through a multi-step process that involves the derivatization of EGTA with ortho-nitrophenyl groups. The synthesis typically involves the following steps :

Esterification: Ortho-nitrophenylacetic acid is esterified with ethanol in the presence of a catalyst such as p-toluenesulfonic acid.

Bromination: The ester is then brominated to form ortho-nitrophenylbromoacetic acid ethyl ester.

Coupling: The brominated ester is coupled with EGTA under basic conditions to form the final product, this compound.

The overall yield of this synthesis is approximately 24%, and the process requires careful control of reaction conditions to ensure high purity and yield .

Analyse Des Réactions Chimiques

2-Nitrophenyl EGTA undergoes photolysis upon exposure to ultraviolet radiation (approximately 350 nm), resulting in the cleavage of the nitrophenyl group and the release of calcium ions . The major products formed from this reaction are iminodiacetic acid derivatives with low calcium affinity . This photolysis reaction is highly efficient, with a quantum yield of 0.23 in the presence of calcium ions .

Applications De Recherche Scientifique

Neuroscience

In neuroscience, NP-EGTA is utilized to investigate calcium-dependent processes critical for neuronal function. Key applications include:

- Neurotransmitter Release : NP-EGTA helps to study the mechanisms of neurotransmitter release by manipulating intracellular calcium levels. For instance, experiments have shown that photolysis of NP-EGTA can trigger synaptic vesicle fusion in response to Ca²⁺ influx, allowing researchers to dissect the timing and dynamics of neurotransmitter release .

- Synaptic Plasticity : The compound is used to explore synaptic plasticity mechanisms, such as long-term potentiation (LTP) and long-term depression (LTD), by providing controlled Ca²⁺ signals that mimic physiological conditions .

- Calcium Signaling Pathways : NP-EGTA enables the examination of calcium signaling pathways involved in neuronal signaling and plasticity, facilitating studies on how calcium ions influence gene expression and synaptic strength .

Muscle Physiology

In muscle physiology, NP-EGTA assists researchers in understanding the role of calcium in muscle contraction and relaxation:

- Muscle Contraction Studies : NP-EGTA can be used to induce rapid contractions in skinned muscle fibers upon photolysis. This allows for the investigation of the kinetics of muscle contraction and the role of Ca²⁺ in excitation-contraction coupling .

- Calcium-Induced Calcium Release (CICR) : The compound aids in studying CICR mechanisms by providing localized Ca²⁺ release, which is crucial for understanding cardiac and skeletal muscle function .

Cell Biology

In cell biology, NP-EGTA is employed to dissect cellular processes regulated by calcium:

- Cellular Processes : Researchers use NP-EGTA to manipulate intracellular calcium levels during experiments on apoptosis, cell division, and exocytosis. This manipulation helps elucidate the role of Ca²⁺ as a second messenger in various signaling pathways .

- Calcium Homeostasis : The compound facilitates studies on how cells maintain calcium homeostasis and respond to fluctuations in intracellular calcium concentrations under different physiological conditions .

Biochemistry

In biochemistry, NP-EGTA serves as a tool for analyzing enzyme activities and protein interactions influenced by calcium:

- Enzyme Activity Regulation : By controlling Ca²⁺ concentrations with NP-EGTA, researchers can study the effects of calcium on enzyme kinetics and regulation, providing insights into metabolic pathways that are sensitive to calcium levels .

- Protein Interactions : The compound enables investigations into how Ca²⁺ influences protein-protein interactions and conformational changes in proteins that are crucial for cellular function .

Data Summary Table

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Neuroscience | Neurotransmitter release; synaptic plasticity | Insights into timing and dynamics of neurotransmitter release |

| Muscle Physiology | Muscle contraction studies; CICR | Understanding excitation-contraction coupling mechanisms |

| Cell Biology | Apoptosis; cellular signaling | Elucidation of Ca²⁺ roles as second messengers |

| Biochemistry | Enzyme activity regulation; protein interactions | Effects of Ca²⁺ on metabolic pathways |

Case Studies

- Calcium Dynamics in Neurons : A study demonstrated that NP-EGTA could effectively uncage Ca²⁺ at specific time points during action potentials, allowing for precise measurements of synaptic responses under varying conditions .

- Muscle Fiber Contraction : Research using NP-EGTA showed that skinned muscle fibers contracted maximally within 18 ms after photolysis, highlighting its utility for studying rapid physiological responses .

- Insulin Secretion Mechanisms : In pancreatic β-cells, NP-EGTA was used to investigate how GLP-1 receptor agonists modulate intracellular Ca²⁺ release channels, revealing critical insights into insulin secretion dynamics .

Mécanisme D'action

The mechanism of action of 2-Nitrophenyl EGTA involves its ability to bind calcium ions with high affinity and release them rapidly upon photolysis. The compound has a dissociation constant (Kd) of 80 nM for calcium ions and 9 mM for magnesium ions . Upon exposure to ultraviolet light, the nitrophenyl group is cleaved, resulting in the release of calcium ions and the formation of iminodiacetic acid derivatives with low calcium affinity . This rapid release of calcium ions allows for precise control of calcium-dependent processes in various biological systems .

Comparaison Avec Des Composés Similaires

2-Nitrophenyl EGTA is unique among calcium chelators due to its high selectivity for calcium ions and its rapid release upon photolysis. Similar compounds include :

DM-nitrophen: Another photolabile calcium chelator with similar properties but different photolysis kinetics.

NPE-caged ATP: A photolabile compound used to study ATP-dependent processes.

CMNB-caged carboxyfluorescein: A caged fluorescent dye used for imaging calcium dynamics.

Compared to these compounds, this compound offers a higher photochemical yield and greater selectivity for calcium ions, making it a valuable tool for studying calcium-dependent processes with high precision .

Activité Biologique

2-Nitrophenyl EGTA (NP-EGTA) is a photolabile calcium chelator that has gained significant attention in the field of cellular biology due to its ability to release calcium ions () upon photolysis. This unique property allows researchers to manipulate intracellular calcium levels with high temporal precision, making NP-EGTA a valuable tool for studying calcium-dependent physiological processes.

NP-EGTA is characterized by its high affinity for ions and its ability to undergo rapid photolysis when exposed to ultraviolet light. The binding affinity of NP-EGTA for is approximately 80 nM, which dramatically decreases to over 1 mM upon illumination, indicating a 12,500-fold reduction in affinity . The compound also exhibits a relatively high quantum yield for photolysis, estimated at around 0.23 in the presence of .

NP-EGTA functions as a "caged" calcium compound, meaning it can sequester ions until it is activated by light. Upon photolysis, is released rapidly, allowing for immediate changes in intracellular calcium concentrations. This mechanism has been utilized in various experimental setups, including studies on muscle contraction and neurotransmitter release.

Table 1: Binding Affinities of NP-EGTA

| Ion | Binding Affinity (Kd) |

|---|---|

| Calcium | 80 nM |

| Magnesium | 9 mM |

Biological Applications

The primary application of NP-EGTA lies in its use as a tool for studying calcium signaling pathways. Various studies have demonstrated its effectiveness in manipulating calcium levels in different cell types:

- Skeletal Muscle Contraction : In experiments with chemically skinned skeletal muscle fibers, NP-EGTA was shown to induce rapid contraction upon photolysis. The time to achieve half-maximal tension was measured at approximately 18 ms at 15°C .

- Neurotransmitter Release : NP-EGTA has been employed to investigate the role of in neurotransmitter release mechanisms. By controlling the timing and amount of released, researchers can elucidate the dynamics of synaptic transmission.

Case Study 1: Photolysis in Skeletal Muscle Fibers

In a study involving rabbit skeletal muscle fibers, NP-EGTA was used to release rapidly upon laser illumination. The results indicated that maximal tension development was achieved quickly, demonstrating the utility of NP-EGTA in studying muscle physiology .

Case Study 2: Calcium Buffering Capacity

Another significant application was in measuring the calcium buffering capacity of cells using NP-EGTA. This study highlighted how NP-EGTA can be used to maintain physiological levels while selectively altering concentrations .

Research Findings

Recent research has focused on optimizing the use of NP-EGTA in various experimental conditions:

- Calcium Release Kinetics : Studies have shown that the kinetics of calcium release from NP-EGTA are not rate-limiting for contraction processes in skeletal muscle fibers .

- Selectivity for Ions : NP-EGTA's selectivity for over allows it to be used without significantly perturbing magnesium homeostasis within cells .

Propriétés

IUPAC Name |

tetrapotassium;2-[2-[2-[2-[carboxylatomethyl(carboxymethyl)amino]-2-(2-nitrophenyl)ethoxy]ethoxy]ethyl-(carboxymethyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O12.4K/c24-17(25)9-21(10-18(26)27)5-6-34-7-8-35-13-16(22(11-19(28)29)12-20(30)31)14-3-1-2-4-15(14)23(32)33;;;;/h1-4,16H,5-13H2,(H,24,25)(H,26,27)(H,28,29)(H,30,31);;;;/q;4*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFZDGCQSBBSEHV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(COCCOCCN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-])[N+](=O)[O-].[K+].[K+].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25K4N3O12+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

655.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

238073-40-0 | |

| Record name | 2-Nitrophenyl-EGTA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0238073400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.